![molecular formula C18H21FN2O5S B2998868 methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate CAS No. 1797355-79-3](/img/structure/B2998868.png)
methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of oncology research. This compound has been shown to have potent anti-tumor activity and is currently being investigated as a potential treatment for various types of cancer.
Mechanism of Action
Methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). This enzyme plays a critical role in the development and survival of B-cells, which are a type of white blood cell that is often involved in the development of various types of cancer. By inhibiting BTK, this compound is able to disrupt the signaling pathways that are necessary for the survival and proliferation of cancer cells, leading to their eventual death.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are largely related to its ability to inhibit BTK. By disrupting this signaling pathway, this compound is able to induce apoptosis (programmed cell death) in cancer cells, while sparing healthy cells. Additionally, this compound has been shown to have anti-inflammatory effects, which may contribute to its anti-tumor activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate for lab experiments is its high potency and selectivity for BTK. This allows for precise targeting of cancer cells, while minimizing the potential for off-target effects. Additionally, this compound has a favorable safety profile, which makes it an attractive candidate for further clinical development.
One limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain treatment settings. Additionally, the optimal dosing and treatment regimen for this compound have not yet been fully established, which may require further optimization in future studies.
Future Directions
There are several potential future directions for the development of methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate as a cancer treatment. One area of interest is the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine the optimal dosing and treatment regimen for this compound, as well as its potential use in specific subtypes of cancer. Finally, the development of more potent and selective BTK inhibitors may further enhance the efficacy of this class of compounds for cancer treatment.
Synthesis Methods
The synthesis of methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate involves a multi-step process that utilizes a combination of chemical reactions to produce the final product. The initial step involves the reaction of 2-fluorobenzyl alcohol with 2-methoxypropene to produce the corresponding alkene. This intermediate is then reacted with p-toluenesulfonyl chloride to produce the sulfonate ester. The final step involves the reaction of the sulfonate ester with methyl (4-aminophenyl) carbamate to produce this compound.
Scientific Research Applications
Methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate has been extensively studied for its potential use in the treatment of various types of cancer. In preclinical studies, this compound has been shown to have potent anti-tumor activity against a wide range of cancer cell lines, including those that are resistant to other forms of chemotherapy. Additionally, this compound has been shown to have a favorable safety profile, with minimal toxicity observed in animal studies.
properties
IUPAC Name |
methyl N-[4-[[2-(2-fluorophenyl)-2-methoxypropyl]sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O5S/c1-18(26-3,15-6-4-5-7-16(15)19)12-20-27(23,24)14-10-8-13(9-11-14)21-17(22)25-2/h4-11,20H,12H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEQXMOQBLJTCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)(C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.